1-(2,2-Dibromoethenyl)naphthalene

Catalog No.
S14682008
CAS No.
M.F
C12H8Br2
M. Wt
312.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,2-Dibromoethenyl)naphthalene

Product Name

1-(2,2-Dibromoethenyl)naphthalene

IUPAC Name

1-(2,2-dibromoethenyl)naphthalene

Molecular Formula

C12H8Br2

Molecular Weight

312.00 g/mol

InChI

InChI=1S/C12H8Br2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H

InChI Key

TYXGMECQXLWMSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C(Br)Br

1-(2,2-Dibromoethenyl)naphthalene is an organic compound characterized by the presence of a dibromoethenyl group attached to a naphthalene ring. Its molecular formula is C12H8Br2C_{12}H_8Br_2 and it features two bromine atoms on a vinyl group that is directly connected to one of the naphthalene's carbon atoms. This compound is notable for its potential applications in organic synthesis and materials science due to its unique structural properties.

The chemical behavior of 1-(2,2-Dibromoethenyl)naphthalene is influenced by the reactivity of the dibromoethenyl moiety. It can undergo various reactions, including:

  • Electrochemical Reduction: The electrochemical reduction of 1-(2,2-Dibromoethenyl)naphthalene in a dimethylformamide solution can yield products like 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene, depending on the electrolysis conditions . This reaction utilizes different cathodes and electrolytes to direct the formation of desired products.
  • Corey-Fuchs Reaction: This compound can also participate in the Corey-Fuchs reaction, where it serves as a precursor for synthesizing terminal alkynes. The dibromoalkene undergoes nucleophilic substitution and elimination processes to generate alkyne derivatives .

Several methods exist for synthesizing 1-(2,2-Dibromoethenyl)naphthalene:

  • Electrochemical Methods: As mentioned earlier, electrochemical reduction techniques can effectively produce this compound from suitable precursors under controlled conditions .
  • Corey-Fuchs Reaction: This method involves converting an aldehyde into a dibromoalkene followed by treatment with lithium diisopropylamide (LDA) or similar bases to generate terminal alkynes. The dibromoalkene can be derived from various aromatic compounds through halogenation and subsequent reactions .
  • Direct Halogenation: Another approach involves direct bromination of naphthalene derivatives using bromine in the presence of Lewis acids to facilitate electrophilic substitution.

1-(2,2-Dibromoethenyl)naphthalene has potential applications in:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly in creating functionalized naphthalene derivatives.
  • Materials Science: Due to its unique electronic properties, it may find applications in developing organic semiconductors or as a building block in polymer chemistry.

Several compounds share structural similarities with 1-(2,2-Dibromoethenyl)naphthalene. Here are some notable examples:

Compound NameStructureUnique Features
NaphthaleneC10H8C_{10}H_8Simple aromatic hydrocarbon; lacks halogen substituents.
1-BromonaphthaleneC10H7BrC_{10}H_7BrContains one bromine atom; more reactive than naphthalene.
1-(Bromomethyl)naphthaleneC11H9BrC_{11}H_{9}BrContains a bromomethyl group; different reactivity profile.
2-BromonaphthaleneC10H7BrC_{10}H_7BrBromine substitution at a different position; alters electronic properties.
2-EthynylnaphthaleneC12H10C_{12}H_{10}Terminal alkyne; shows distinct reactivity compared to dibromovinyl derivatives.

The uniqueness of 1-(2,2-Dibromoethenyl)naphthalene lies in its dual bromine substituents that enhance its reactivity and potential for further derivatization compared to simpler naphthalene derivatives.

Electrochemical Reduction Strategies

Electrochemical reduction has emerged as a powerful tool for dehalogenating polybrominated aromatic compounds, offering precise control over reaction outcomes. For 1-(2,2-dibromoethenyl)naphthalene, this approach enables selective cleavage of carbon-bromine bonds under mild conditions, circumventing the need for stoichiometric reagents.

Cathodic Dehalogenation Pathways

The cathodic reduction of 1-(2,2-dibromoethenyl)naphthalene proceeds through sequential single-electron transfers, mediated by the platinum cathode in dimethylformamide. Initial reduction generates a radical anion intermediate, which undergoes bromide elimination to form a vinyl radical. Subsequent electron transfer yields a bromoalkyne or terminal alkyne, depending on reaction conditions. The selectivity between mono- and di-dehalogenation is governed by the stability of intermediates and the reducing power of the system.

A key mechanistic insight involves the role of the supporting electrolyte. Tetraethylammonium tetrafluoroborate facilitates complete dehalogenation to 1-ethynylnaphthalene, while sodium perchlorate arrests the reaction at the 1-(bromoethynyl)naphthalene stage. This dichotomy arises from differences in ion pairing: bulky tetraethylammonium cations stabilize charged intermediates, promoting further reduction, whereas sodium ions favor early termination.

Solvent and Electrode Material Effects

Dimethylformamide serves as the optimal solvent due to its high dielectric constant (36.7) and ability to solubilize both organic substrates and ionic electrolytes. Comparative studies show inferior yields in acetonitrile (ε = 37.5) or tetrahydrofuran (ε = 7.6), highlighting the importance of solvent polarity in stabilizing charged intermediates.

Platinum electrodes outperform alternatives like glassy carbon or nickel, achieving Faradaic efficiencies exceeding 90%. This superiority stems from platinum's high hydrogen evolution overpotential in dimethylformamide, which minimizes competing proton reduction. Electrode surface morphology also influences reaction kinetics: polished platinum foams demonstrate enhanced current density compared to flat electrodes, attributed to increased active surface area.

XLogP3

5.5

Exact Mass

311.89723 g/mol

Monoisotopic Mass

309.89928 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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